2-i-Butyloxy-4-fluorophenylZinc bromide
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Overview
Description
2-Iso-butyloxy-4-fluorophenylzinc bromide, 0.25 M in tetrahydrofuran (THF): is an organozinc compound used in various chemical reactions, particularly in organic synthesis. This compound is a solution of 2-Iso-butyloxy-4-fluorophenylzinc bromide in tetrahydrofuran, a common solvent in organic chemistry. The presence of zinc in the compound makes it a valuable reagent for forming carbon-carbon bonds, which is essential in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Iso-butyloxy-4-fluorophenylzinc bromide typically involves the reaction of 2-Iso-butyloxy-4-fluorophenyl bromide with zinc in the presence of a suitable solvent like tetrahydrofuran. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction can be represented as follows:
2-Iso-butyloxy-4-fluorophenyl bromide+Zn→2-Iso-butyloxy-4-fluorophenylzinc bromide
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of high-purity reagents to minimize impurities.
Chemical Reactions Analysis
Types of Reactions: 2-Iso-butyloxy-4-fluorophenylzinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc atom acts as a nucleophile.
Coupling Reactions: It is commonly used in cross-coupling reactions, such as the Negishi coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Reagents: Common reagents used with this compound include halides, alkyl halides, and aryl halides.
Conditions: These reactions typically require an inert atmosphere, such as nitrogen or argon, and are often carried out at low temperatures to control the reaction rate and prevent side reactions.
Major Products: The major products formed from these reactions are typically complex organic molecules with new carbon-carbon bonds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Scientific Research Applications
Chemistry: In chemistry, 2-Iso-butyloxy-4-fluorophenylzinc bromide is used as a reagent in organic synthesis to form carbon-carbon bonds. It is particularly useful in the synthesis of complex molecules that require precise control over the formation of these bonds.
Biology and Medicine: While its direct applications in biology and medicine are limited, the compound is valuable in the synthesis of biologically active molecules. It can be used to create intermediates that are further transformed into pharmaceuticals and other bioactive compounds.
Industry: In the industrial sector, this compound is used in the production of fine chemicals, agrochemicals, and materials science. Its ability to form carbon-carbon bonds makes it a versatile reagent in the synthesis of various industrially important compounds.
Mechanism of Action
The mechanism of action of 2-Iso-butyloxy-4-fluorophenylzinc bromide involves the formation of a zinc-carbon bond, which acts as a nucleophile in various reactions. The zinc atom facilitates the transfer of the organic group to the electrophilic center of the substrate, forming a new carbon-carbon bond. This process is crucial in the formation of complex organic molecules.
Comparison with Similar Compounds
- Phenylzinc bromide
- 2-Methylpropylzinc bromide
- 4-Fluorophenylzinc bromide
Comparison: Compared to similar compounds, 2-Iso-butyloxy-4-fluorophenylzinc bromide offers unique reactivity due to the presence of the iso-butyloxy group and the fluorine atom. These substituents can influence the electronic properties and steric hindrance of the compound, making it more selective in certain reactions. This uniqueness makes it a valuable reagent in specific synthetic applications where other organozinc compounds may not be as effective.
Properties
Molecular Formula |
C10H12BrFOZn |
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Molecular Weight |
312.5 g/mol |
IUPAC Name |
bromozinc(1+);1-fluoro-3-(2-methylpropoxy)benzene-4-ide |
InChI |
InChI=1S/C10H12FO.BrH.Zn/c1-8(2)7-12-10-5-3-4-9(11)6-10;;/h3-4,6,8H,7H2,1-2H3;1H;/q-1;;+2/p-1 |
InChI Key |
AKAXGKFROYIZRH-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)COC1=[C-]C=CC(=C1)F.[Zn+]Br |
Origin of Product |
United States |
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